6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-4-5-15(25)24(22-12)11-13-6-9-23(10-7-13)16-14(17(18,19)20)3-2-8-21-16/h2-5,8,13H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXYKPOHOSCRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a dihydropyridazinone core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Binding : The compound has shown affinity for various receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. Studies indicate that modifications in the piperidine structure can enhance receptor binding affinity .
- Inhibition of Enzymatic Activity : It has been reported to inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), thereby modulating neurotransmitter release .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptotic pathways. The presence of the trifluoromethyl group is believed to contribute to its antiproliferative activity .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant potential of derivatives similar to this compound. The results indicated that compounds with similar structures exhibited significant improvements in behavioral tests associated with depression, suggesting a role in modulating serotonergic pathways .
- Anticancer Studies : In vitro studies on various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively. Notably, it showed IC50 values comparable to established anticancer agents, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of key features such as substituent effects, molecular flexibility, and physicochemical properties.
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ()
- Core Structure: Pyridazinone ring with methyl (position 6) and p-tolyl (position 2) substituents.
- Key Differences :
- Replaces the piperidinylmethyl group at position 2 with a p-tolyl group, reducing molecular complexity and basicity.
- Includes a 3-(trifluoromethyl)phenyl group at position 4, enhancing lipophilicity compared to the target compound’s 3-(trifluoromethyl)pyridine moiety.
- Structural Insights: Single-crystal X-ray data (R factor = 0.060) confirm a planar pyridazinone core with minor disorder in the trifluoromethylphenyl group, suggesting conformational rigidity . The absence of a piperidine ring may limit interactions with targets requiring basic nitrogen atoms.
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone ()
- Core Structure : Pyridine linked to a 3,3-dimethylpiperidine via a carbonyl group.
- Key Differences: Lacks the pyridazinone ring, instead utilizing a pyridine-carboxamide scaffold. Features a 3-fluoro-4-methylphenyl group, offering distinct steric and electronic profiles compared to the trifluoromethylpyridine in the target compound.
- Dimethylpiperidine introduces steric bulk, which may hinder penetration into hydrophobic binding pockets .
Piperidine-Linked Pyridazinone Derivatives ()
- Representative Example : 6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one.
- Key Differences :
- Substitutes the trifluoromethylpyridine with a hydroxymethylpiperidine group, increasing hydrophilicity.
- Positions the piperidine as a carbonyl-linked substituent rather than a methylene-bridged group.
- Physicochemical Impact :
Comparative Data Table
*Estimated based on molecular formulae.
Research Findings and Implications
- Trifluoromethyl Groups: The target compound’s 3-(trifluoromethyl)pyridine moiety likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in related pyridazinones .
- Piperidinylmethyl Linkage : The methylene bridge in the target compound may improve conformational flexibility and target engagement compared to carbonyl-linked piperidines .
- Methyl Substitution: The methyl group at position 6 could sterically shield the pyridazinone core from enzymatic degradation, a feature absent in simpler analogs .
Q & A
Q. What synthetic strategies are recommended for introducing the trifluoromethyl group into pyridazinone derivatives like this compound?
The trifluoromethyl group can be introduced via fluorination of chlorinated precursors using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as demonstrated in related pyridine derivatives . For pyridazin-3-ones, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts) may be effective. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side reactions, with purity assessed via HPLC using pharmacopeial impurity standards .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- X-ray crystallography : Resolves absolute stereochemistry and bond lengths (e.g., monoclinic C2/c space group with β = 101.534°, as in analogous pyridazinones ).
- NMR spectroscopy : Key for confirming proton environments (e.g., dihydropyridazinone ring protons at δ 1.3–1.5 ppm) and trifluoromethyl group integration .
- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., EP-grade column methods ).
Q. How can researchers design initial biological screening assays for this compound?
Prioritize target-based assays (e.g., enzyme inhibition) using fluorogenic substrates or radiolabeled ligands. For phenotypic screening, use cell lines expressing relevant receptors (e.g., corticotropin-releasing factor-1 receptor ). Dose-response curves (1 nM–10 µM) and controls (e.g., known inhibitors) are essential to establish baseline activity.
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?
- Metabolic profiling : Use LC-MS to identify metabolites, particularly oxidative or hydrolytic degradation products (e.g., piperidine ring oxidation ).
- Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance stability if rapid clearance is observed.
- Species-specific differences : Compare cytochrome P450 isoform activity across models to explain metabolic variability .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for the piperidin-4-ylmethyl substituent?
- Analog synthesis : Replace the piperidine ring with morpholine or azetidine derivatives to assess steric/electronic effects.
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding (e.g., pyridazinone carbonyl with Lys residues) and hydrophobic contacts (trifluoromethyl group ).
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification computationally.
Q. How can crystallographic data be reconciled with computational models of this compound’s conformation?
- Overlay analysis : Compare X-ray coordinates (e.g., a = 20.902 Å, c = 37.683 Å ) with density functional theory (DFT)-optimized structures.
- Torsional angle validation : Check dihedral angles (e.g., pyridazinone-piperidine linkage) for deviations >5°, which may indicate crystal packing artifacts .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess conformational flexibility under physiological conditions.
Data Contradiction Analysis
Q. How should researchers address conflicting data in impurity profiling during synthesis?
- Orthogonal methods : Combine HPLC (C18 column, 0.1% TFA/ACN gradient ) with capillary electrophoresis (CE) to resolve co-eluting impurities.
- Spiking experiments : Add reference standards (e.g., EP Imp. B or C ) to confirm retention times.
- Mass spectral deconvolution : Use high-resolution MS (HRMS) to differentiate isobaric impurities (e.g., m/z ± 0.001 Da).
Methodological Notes
- Synthetic optimization : For scale-up, replace DMSO with acetonitrile to improve reaction safety and yield .
- Crystallization : Use slow evaporation from ethanol/water (7:3) to obtain high-quality single crystals for X-ray studies .
- Biological assays : Include negative controls with scrambled analogs to rule out nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
